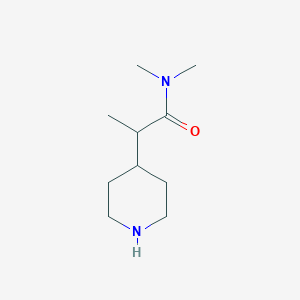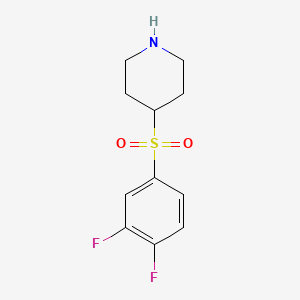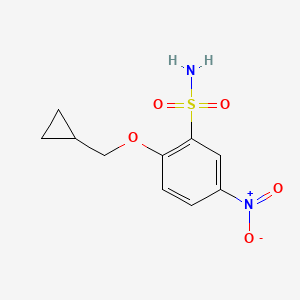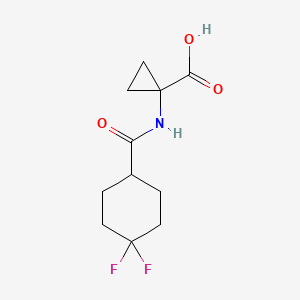
1-(4,4-Difluorocyclohexaneamido)cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,4-Difluorocyclohexaneamido)cyclopropane-1-carboxylic acid is a synthetic organic compound characterized by the presence of a cyclopropane ring and a difluorocyclohexane amide group
Métodos De Preparación
The synthesis of 1-(4,4-Difluorocyclohexaneamido)cyclopropane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropane Ring: This can be achieved through the reaction of a suitable cyclopropane precursor with a halogenating agent, such as bromine or chlorine, under controlled conditions.
Introduction of the Difluorocyclohexane Group: This step involves the reaction of the cyclopropane intermediate with a difluorocyclohexane derivative, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Final Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to enhance yield and reduce costs, often employing continuous flow reactors and automated synthesis platforms.
Análisis De Reacciones Químicas
1-(4,4-Difluorocyclohexaneamido)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring or the difluorocyclohexane group, often using reagents like sodium azide or thiols.
Hydrolysis: Acidic or basic hydrolysis can cleave the amide bond, yielding the corresponding carboxylic acid and amine.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4,4-Difluorocyclohexaneamido)cyclopropane-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing enzyme inhibitors or receptor modulators.
Materials Science: Its stability and functional groups allow for its incorporation into polymers and other materials with specialized properties.
Biological Studies: The compound can be used as a probe to study biochemical pathways and interactions involving cyclopropane and difluorocyclohexane moieties.
Industrial Applications: It may serve as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals.
Mecanismo De Acción
The mechanism by which 1-(4,4-Difluorocyclohexaneamido)cyclopropane-1-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluorocyclohexane group can enhance binding affinity and specificity, while the cyclopropane ring can provide rigidity and stability to the molecule.
Comparación Con Compuestos Similares
1-(4,4-Difluorocyclohexaneamido)cyclopropane-1-carboxylic acid can be compared with similar compounds such as:
1-(Trifluoromethyl)cyclopropane-1-carboxylic acid: This compound has a trifluoromethyl group instead of a difluorocyclohexane group, which can affect its reactivity and binding properties.
4,4-Difluorocyclohexanecarboxylic acid: Lacking the cyclopropane ring, this compound has different chemical and physical properties, making it suitable for different applications.
The uniqueness of this compound lies in its combination of the cyclopropane ring and the difluorocyclohexane group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H15F2NO3 |
|---|---|
Peso molecular |
247.24 g/mol |
Nombre IUPAC |
1-[(4,4-difluorocyclohexanecarbonyl)amino]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H15F2NO3/c12-11(13)3-1-7(2-4-11)8(15)14-10(5-6-10)9(16)17/h7H,1-6H2,(H,14,15)(H,16,17) |
Clave InChI |
DDWMUSBJXZJOMH-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1C(=O)NC2(CC2)C(=O)O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




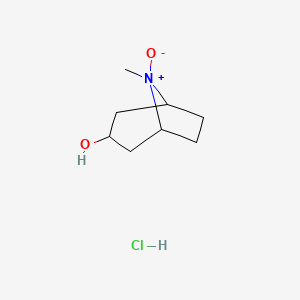


![6-Methyl-3-(beta-D-2-deoxy-ribofuranosyl)furano[2,3-d]pyrimidin-2-one](/img/structure/B12076231.png)
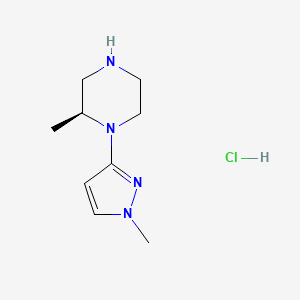
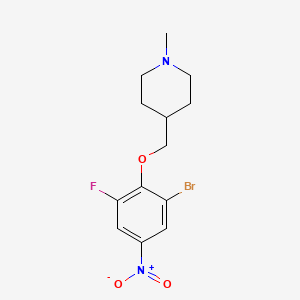

![Ethyl 6-bromo-7-fluoro-1-[(4-methoxyphenyl)methyl]-4-oxo-quinoline-3-carboxylate](/img/structure/B12076247.png)
